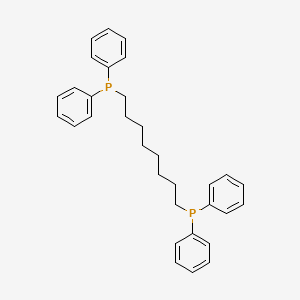

1,8-Bis(diphenylphosphino)octane

Description

Significance of Diphosphine Ligands in Coordination Chemistry

Diphosphine ligands, also known as bisphosphanes, are a class of organophosphorus compounds that feature two phosphino (B1201336) groups connected by a backbone. wikipedia.org They are fundamental in coordination chemistry and homogeneous catalysis, primarily functioning as bidentate ligands that chelate to a single metal center, forming stable ring structures. wikipedia.org The versatility of diphosphine ligands stems from the ability to modify their electronic and steric properties by altering the linker between the phosphorus atoms and the substituents on the phosphorus atoms. wikipedia.org These modifications influence the coordination geometry and catalytic behavior of the resulting metal complexes. wikipedia.org

A crucial parameter in the design of diphosphine ligands is the "bite angle," defined as the phosphorus-metal-phosphorus angle within a chelate complex. This angle significantly impacts the reactivity and selectivity of transition metal catalysts. The length of the chain connecting the two phosphorus donors is a key determinant of the ligand's coordination behavior. Short-chain diphosphines, such as 1,1-bis(diphenylphosphino)methane (dppm), tend to form four-membered rings and can facilitate metal-metal interactions in binuclear complexes. wikipedia.org Ligands with a two to four-carbon backbone, like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), typically form stable five- to seven-membered chelate rings with a single metal. wikipedia.org Longer-chain diphosphines, on the other hand, can form larger, more flexible macrocyclic complexes. wikipedia.org

The development of diphosphine ligands has been a significant advancement, leading to their widespread use in various catalytic processes, including hydrogenation, hydroformylation, hydrocyanation, and cross-coupling reactions. The chelate effect, where a bidentate ligand binds more strongly than two comparable monodentate ligands, contributes to the stability of the resulting metal complexes. wikipedia.org This stability and the tunable nature of diphosphine ligands have made them indispensable tools in the field of organometallic chemistry. wikipedia.org

Overview of 1,8-Bis(diphenylphosphino)octane as a Bidentate Ligand

This compound is an organophosphorus compound with the chemical formula C₃₂H₃₆P₂. strem.com It serves as a bidentate ligand, meaning it can bind to a metal center through its two phosphorus atoms. The defining feature of this ligand is its long and flexible eight-carbon (octane) backbone separating the two diphenylphosphino groups. This extended chain length allows it to coordinate to metal centers in both a chelating fashion, forming a large eleven-membered ring, and a bridging mode, linking two different metal centers.

The properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₃₂H₃₆P₂ |

| Molecular Weight | 482.58 g/mol |

| CAS Number | 41625-30-3 |

| Appearance | White powder |

Table 1: Physicochemical Properties of this compound strem.comfishersci.com

The long, flexible alkyl chain of this compound imparts distinct coordination properties compared to its shorter-chain analogs. This flexibility can lead to the formation of unique metal complexes with specific catalytic activities. For instance, it has been used in the synthesis of stable complexes with various transition metals, including palladium and platinum. rsc.org These complexes have shown utility in catalytic reactions such as the hydrogenation of alkenes and alkynes.

Historical Context of its Application in Organometallic Chemistry

The field of organometallic chemistry, which studies compounds containing at least one metal-carbon bond, has its roots in the 18th century with the accidental synthesis of cacodyl (B8556844) by Louis Claude Cadet de Gassicourt in 1757. libretexts.org However, it was the work of chemists like Edward Frankland in the mid-19th century that laid the systematic foundation for the field. qmul.ac.uk A pivotal moment was the discovery of the first π-complex, Zeise's salt, in 1827. uga-editions.com The development of organometallic chemistry accelerated significantly in the mid-20th century, particularly with the discovery of ferrocene (B1249389) in 1951, which spurred a deeper understanding of metal-ligand bonding and reactivity. libretexts.org

The application of phosphine (B1218219) ligands in catalysis gained prominence in the mid-20th century. One of the earliest examples was the use of triphenylphosphine (B44618) in Reppe chemistry in 1948 for reactions involving alkynes, carbon monoxide, and alcohols. wikipedia.org The development of diphosphine ligands followed, with early research focusing on shorter-chain compounds.

The investigation into longer-chain diphosphines like this compound emerged from the desire to explore the formation of larger chelate rings and to access different coordination geometries and catalytic selectivities. While early studies on the antitumor activity of bis(diphenylphosphino)alkane gold(I) complexes in the 1980s found that activity was maximal for ligands with an ethane (B1197151) or cis-ethylene bridge, this research highlighted the importance of the linker length in determining the properties of the resulting metal complexes. nih.gov The unique coordination behavior of long-chain diphosphines, including their ability to act as bridging ligands, opened up new avenues in the design of polynuclear metal complexes and materials with specific catalytic or physical properties. For example, research into gold and copper-sulfur nanoclusters has utilized this compound to stabilize novel cluster structures.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-diphenylphosphanyloctyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABUPOVYOOZOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571154 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41625-30-3 | |

| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 1,8 Bis Diphenylphosphino Octane and Its Derivatives

Established Synthetic Pathways for 1,8-Bis(diphenylphosphino)octane

The synthesis of this compound (dppo) is primarily achieved through two well-established methods, both of which involve the formation of phosphorus-carbon bonds.

The most common and direct route involves the reaction of a diphenylphosphine-derived nucleophile with a 1,8-dihaloalkane. Typically, diphenylphosphine (B32561) (Ph₂PH) is deprotonated using a strong base, such as an alkali metal hydride (e.g., sodium hydride) or an organolithium reagent, to generate the diphenylphosphide anion (Ph₂P⁻). This potent nucleophile then undergoes a double nucleophilic substitution reaction with 1,8-dibromooctane (B1199895) or 1,8-dichlorooctane. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene. Purification of the resulting dppo is usually achieved by recrystallization or column chromatography.

An alternative strategy involves the in-situ generation of a diphenylphosphide reagent. This can be accomplished by the reductive cleavage of triphenylphosphine (B44618) (Ph₃P) with an alkali metal, such as lithium or sodium, in a suitable solvent like liquid ammonia (B1221849) or THF. The resulting diphenylphosphide salt is then reacted with 1,8-dihalooctane in a one-pot synthesis.

A variation of this approach involves the reaction of metallic lithium with triphenylphosphine to generate diphenylphosphino lithium and phenyl lithium. Subsequent treatment with a suitable quenching agent can selectively remove the phenyl lithium, followed by the addition of the 1,8-dihaloalkane to yield dppo.

Below is a table summarizing the key reactants and conditions for the primary synthetic pathways to this compound.

| Method | Phosphorus Source | Alkyl Source | Base/Reagent | Solvent |

| Nucleophilic Substitution | Diphenylphosphine | 1,8-Dibromooctane | Sodium Hydride | Tetrahydrofuran |

| In-situ Reagent Generation | Triphenylphosphine | 1,8-Dichlorooctane | Lithium Metal | Liquid Ammonia |

Functionalization Strategies and Ligand Modification Approaches

The modification of the this compound ligand framework is crucial for fine-tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. Functionalization can be targeted at the phosphine (B1218219) groups or the octyl backbone.

Modification of the phenyl groups on the phosphorus atoms is a common strategy. This can be achieved by using substituted diphenylphosphines in the initial synthesis. For example, using bis(p-tolyl)phosphine or bis(p-methoxyphenyl)phosphine would introduce electron-donating groups, increasing the electron density on the phosphorus atoms and altering the ligand's donor properties. Conversely, using electron-withdrawing groups like trifluoromethylphenylphosphines can decrease the basicity of the phosphine.

Introducing chirality to the ligand is of significant interest for asymmetric catalysis. This can be accomplished by using chiral phosphines or by modifying the octane (B31449) backbone with chiral auxiliaries. While specific examples for dppo are not extensively documented, general methods for creating chiral diphosphines, such as those derived from natural products or synthesized via asymmetric routes, could potentially be adapted.

Another approach is the post-synthetic modification of the dppo ligand itself. This could involve reactions such as the oxidation of the phosphine groups to phosphine oxides, which can alter the coordination properties of the ligand. However, this is often an irreversible process. More sophisticated strategies could involve the introduction of functional groups onto the octyl chain, although this is synthetically more challenging and less commonly reported for dppo compared to modifications at the phosphorus centers.

Synthesis of Metal-Ligand Precursors for Advanced Applications

The primary utility of this compound lies in its ability to form stable complexes with a wide range of transition metals. The synthesis of these metal-ligand precursors is typically achieved through the reaction of dppo with a suitable metal salt or a metal complex with labile ligands.

A common method involves the direct reaction of dppo with a metal halide, such as palladium(II) chloride or nickel(II) chloride, in an appropriate solvent. The dppo ligand displaces other ligands, such as solvent molecules or halides, to coordinate to the metal center. The stoichiometry of the reaction can be controlled to produce either mononuclear or binuclear complexes, depending on the metal and reaction conditions.

For example, the reaction of dppo with two equivalents of a gold(I) chloride precursor, such as (dimethyl sulfide)gold(I) chloride, results in the formation of a dinuclear gold(I) complex, [Au₂(dppo)Cl₂]. In this complex, the dppo ligand bridges the two gold centers.

Another approach is the use of metal precursors with weakly coordinating ligands, such as acetonitrile (B52724) or cyclooctadiene (COD). For instance, reacting dppo with bis(acetonitrile)palladium(II) chloride or (COD)platinum(II) chloride allows for the facile displacement of the labile ligands and the formation of the corresponding dppo-metal complex.

The synthesis of a gold nanohydride cluster protected by dppo has also been reported. nih.gov This complex, [Au₂₂H₄(dppo)₆]²⁺, was synthesized through a process that highlights the ability of the flexible dppo ligand to stabilize large, complex metal clusters. nih.gov

The table below provides examples of metal-ligand precursors synthesized from this compound.

| Metal Precursor | Resulting Complex | Metal | Application Area |

| Palladium(II) Chloride | [Pd(dppo)Cl₂] | Palladium | Catalysis |

| (Dimethyl sulfide)gold(I) chloride | [Au₂(dppo)Cl₂] | Gold | Catalysis, Materials Science |

| Nickel(II) Bromide | [Ni(dppo)Br₂] | Nickel | Catalysis |

The synthesis and characterization of these metal-dppo precursors are fundamental steps towards their application in various fields, including homogeneous catalysis, materials science, and nanotechnology. The choice of synthetic methodology allows for the targeted preparation of complexes with specific geometries and electronic properties, tailored for advanced applications.

Coordination Chemistry of 1,8 Bis Diphenylphosphino Octane Complexes

Complex Formation with Transition Metals

1,8-Bis(diphenylphosphino)octane (dppo) is a flexible bidentate phosphine (B1218219) ligand that readily forms complexes with a variety of transition metals. The long, eight-carbon chain connecting the two diphenylphosphino groups allows it to adopt various coordination modes, influencing the resulting complex's architecture and reactivity.

Monometallic Coordination Architectures

In monometallic complexes, dppo typically acts as a chelating ligand, forming a large, flexible 11-membered ring with the metal center. This chelation has been observed with transition metals such as palladium, platinum, and nickel. For instance, the reaction of dppo with palladium(II) chloride or bis(benzonitrile)palladium(II) chloride leads to the formation of a square-planar chelate complex. epa.gov Similarly, it forms stable complexes with platinum and gold. The flexibility of the octane (B31449) backbone allows the ligand to accommodate the preferred coordination geometries of different metal centers.

Below is a table summarizing some monometallic complexes of dppo:

| Metal | Complex Formula | Coordination Geometry | Reference |

| Palladium | [Pd(dppo)Cl₂] | Square-planar | epa.gov |

| Nickel | [Ni(dppo)Cl₂] | Square-planar | epa.gov |

| Platinum | [Pt(dppo)Cl₂] | Square-planar | |

| Gold | [Au(dppo)Cl] | Linear |

Multimetallic and Cluster-Based Coordination

The long and flexible nature of the dppo ligand also allows it to bridge two or more metal centers, leading to the formation of multimetallic complexes and clusters. This bridging capability is particularly evident in the construction of bimetallic and larger cluster assemblies. For example, dppo can link two distinct metal centers, facilitating studies on metal-metal interactions and the design of heterobimetallic catalysts.

While specific examples for this compound are not extensively detailed in the provided search results, the analogous behavior of other long-chain diphosphines suggests its potential in forming such structures. For instance, related tetrakis(diphenylphosphino)benzene ligands are known to form trimetallic arrays. nih.gov The principles of self-assembly using ditopic ligands are well-established, where the length and flexibility of the linker play a crucial role in determining the final structure, which can range from discrete molecular boxes to extended coordination polymers. nih.gov The formation of cobalt-cluster-based coordination polymers highlights how multidentate ligands can lead to complex, high-connectivity networks. nih.gov

Structural Elucidation of Metal-1,8-Bis(diphenylphosphino)octane Complexes

The structural analysis of metal-dppo complexes provides valuable insights into the ligand's conformational flexibility and the nature of the metal-ligand interactions.

Chelation Dynamics and Ring Conformations

The chelation of dppo to a single metal center results in a large and highly flexible 11-membered ring. The conformation of this ring is not rigid and can adopt various arrangements to minimize steric strain and optimize the coordination geometry around the metal. The significant flexibility of the octane backbone allows for a wide range of P-M-P "bite angles," which can influence the catalytic activity and selectivity of the resulting complexes. The study of chelate ring conformations is crucial for understanding the structure-property relationships in these systems.

Metal-Ligand Bonding Analysis

The bonding between the phosphorus atoms of dppo and the transition metal center is a classic example of a coordinate covalent bond. This involves the donation of a lone pair of electrons from each phosphorus atom to vacant orbitals of the metal. The strength and nature of this M-P bond can be investigated using various spectroscopic and computational techniques.

Computational methods, such as Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and bonding within these complexes. researchgate.net Analysis using tools like the Atoms-In-Molecules (AIM) theory and the Electron Localizability Indicator (ELI) can quantify the polarity and covalent character of the metal-phosphine bonds. deepdyve.com For instance, studies on similar phosphine complexes have shown that the polarity of the M-P bond tends to decrease down a group in the periodic table, with Pt-P and Au-P bonds exhibiting lower polarity compared to their lighter congeners. deepdyve.comdntb.gov.ua This trend is consistent with the increasing electronegativity of the heavier transition metals. deepdyve.com The molecular orbital theory is also a powerful tool for describing the covalent and ionic character of the metal-ligand bond in transition metal complexes. dalalinstitute.com

Supramolecular Assembly and Polymerization via this compound Coordination

The ability of dppo to act as a bridging ligand makes it a valuable building block for the construction of supramolecular assemblies and coordination polymers. nih.gov By connecting multiple metal centers, dppo can facilitate the formation of extended one-, two-, or three-dimensional networks. rsc.org

The formation of these supramolecular structures is a result of coordination-driven self-assembly. rsc.org The final architecture of the assembly is influenced by factors such as the coordination preference of the metal ion, the stoichiometry of the reactants, and the conformational flexibility of the dppo ligand. For example, the use of rigid, ditopic ligands in conjunction with metal centers can lead to the formation of discrete supramolecular boxes or extended coordination polymers. nih.gov The length of the linker ligand is a critical factor; longer ligands tend to favor the formation of discrete assemblies, while shorter linkers often lead to polymeric structures. nih.gov This principle can be applied to dppo, where its long, flexible chain can be utilized to design complex supramolecular architectures. The resulting materials can exhibit interesting properties and potential applications in areas like catalysis and materials science.

Formation of Coordination Polymers

The long, flexible n-octyl chain of this compound (dppo) imparts significant conformational freedom, allowing it to adopt various coordination modes and bridge metal centers at considerable distances. This adaptability makes dppo a versatile building block in the construction of coordination polymers. Research into the coordination chemistry of dppo has revealed its capacity to form diverse structural motifs, ranging from discrete polynuclear complexes to extended polymeric networks.

A notable example of a well-defined, discrete coordination compound formed with dppo is the tetranuclear copper(I) iodide cluster, [Cu₄I₄(dppo)₂]. mdpi.com In this complex, the dppo ligands bridge the copper(I) iodide core, resulting in a cubane-type structure. The long octyl chain of the dppo ligand is crucial in facilitating the formation of this specific cluster arrangement. The flexibility of the backbone allows the phosphine groups to span the faces of the Cu₄I₄ cube, a feat that would be sterically hindered with shorter, more rigid diphosphine ligands.

The formation of extended coordination polymers with dppo is highly dependent on the choice of metal ion, the counter-ion, and the reaction conditions. The long and flexible spacer of dppo can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric structures. For instance, in the reaction of dppo with silver(I) salts, the nature of the anion can direct the final architecture. While specific crystal structures of dppo-based coordination polymers are not extensively documented in publicly available literature, the behavior of analogous long-chain diphosphine ligands suggests that dppo can act as a linear linker, leading to the formation of 1D chains or more complex interwoven structures.

The general reaction for the formation of a coordination polymer with dppo and a metal halide (MX₂) can be represented as:

n dppo + n MX₂ → [M(dppo)X₂]n

The resulting structure, whether it be a simple 1D chain, a double-stranded helix, or a more intricate 2D or 3D network, is a product of the interplay between the conformational preferences of the dppo ligand and the coordination geometry of the metal center.

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using this compound as a building block is governed by several key principles that stem from the ligand's inherent structural properties. The remarkable flexibility of the n-octyl chain is a dominant factor, allowing the ligand to act as a versatile connector between metal centers.

Ligand Flexibility and Conformational Freedom: The eight-carbon chain of dppo can adopt a multitude of conformations, from a fully extended, linear arrangement to various bent and folded forms. This conformational adaptability allows the ligand to bridge metal centers at varying distances and with different relative orientations. This is a critical design element, as it can lead to the formation of diverse and often unpredictable supramolecular structures. The ability of the octyl chain to bend and rotate enables the formation of both macrocyclic discrete complexes and extended polymeric chains.

Influence of the Spacer Length: The length of the n-octyl spacer is a crucial determinant of the final architecture. Compared to shorter-chain diphosphines, which often favor the formation of chelated mononuclear complexes, the long spacer in dppo predisposes it to act as a bridging ligand between two different metal centers. This bridging behavior is fundamental to the construction of coordination polymers. The extended length allows for the creation of large voids and channels within the resulting frameworks, a desirable feature for applications in areas such as host-guest chemistry and catalysis.

Anion Effects: In the case of coordination polymers formed with metal salts, the counter-anion can have a profound influence on the final structure. Anions can act as coordinating ligands themselves, competing with the phosphine donors, or they can template the formation of specific architectures through hydrogen bonding or other non-covalent interactions. The size, shape, and coordinating ability of the anion can thus be used as a tool to fine-tune the resulting supramolecular assembly.

Catalytic Applications of 1,8 Bis Diphenylphosphino Octane Complexes

Homogeneous Catalysis

In homogeneous catalysis, dppo-metal complexes operate in the same phase as the reactants, typically in a liquid solvent. The ligand's role is crucial; it stabilizes the metal center, modulates its electronic properties, and influences the steric environment around the catalytically active site, thereby directing the course of the reaction.

Role in Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are fundamental processes for the synthesis of carbonyl compounds such as esters, amides, and ketones from aryl halides. nih.gov In these reactions, a phosphine (B1218219) ligand is essential for the efficiency of the catalytic cycle. While a wide array of phosphine ligands have been successfully employed, diphosphines are known to form stable and active catalysts. researchgate.net For instance, palladium complexes of ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have proven effective in the carbonylation of aryl halides using phenyl formate (B1220265) as a carbon monoxide source, avoiding the need for hazardous CO gas. organic-chemistry.orgcore.ac.uk The reaction proceeds through the insertion of CO into an aryl-palladium bond, followed by nucleophilic attack or reductive elimination to yield the final product. organic-chemistry.org The nature of the phosphine ligand influences key steps in this cycle, including the rate of CO insertion and the stability of the acyl-palladium intermediate. Given its structural properties as a flexible, long-chain diphosphine, 1,8-bis(diphenylphosphino)octane can be expected to form stable palladium complexes suitable for such transformations, influencing reaction rates and yields.

Application in Hydrogenation Processes

Hydrogenation, the addition of hydrogen (H₂) across a double or triple bond, is a vital industrial process. Transition metal complexes, particularly those of ruthenium, are potent catalysts for these transformations. dicp.ac.cn Ruthenium complexes containing phosphine ligands are well-established for the homogeneous hydrogenation of a wide range of functional groups, including alkenes, ketones, and aromatic compounds. capes.gov.br For example, ruthenium catalysts have been developed for the asymmetric transfer hydrogenation of ketones, delivering chiral alcohols with high enantioselectivity. dicp.ac.cn The phosphine ligand in these systems is critical for activating the ruthenium center and facilitating the hydrogen transfer to the substrate. The specific geometry and electronic character of the ligand dictate the catalyst's activity and selectivity. While specific applications of this compound in this area are not extensively documented in prominent literature, its ability to form stable ruthenium complexes suggests its potential utility in catalytic hydrogenation processes.

Catalytic Transformations of Organic Substrates

Complexes of this compound, particularly with palladium, are recognized for their role in facilitating carbon-carbon bond-forming cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. The Mizoroki-Heck and Suzuki-Miyaura reactions, in particular, benefit from palladium catalysts stabilized by phosphine ligands.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. Diphosphine ligands with wide bite angles can enhance the rate of reductive elimination, the final step in the catalytic cycle that forms the desired C-C bond.

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene. The phosphine ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle and influences the regioselectivity of the alkene insertion.

Palladacycles, which are cyclometalated complexes of palladium, often demonstrate high stability and catalytic activity. These complexes can be generated with ligands like dppo and have been shown to be effective catalysts for Heck and Suzuki reactions, providing good to excellent yields under mild conditions with low catalyst loading. organic-chemistry.org

| Reaction Type | Catalyst System (General) | Substrate 1 | Substrate 2 | Typical Product | Reported Yields |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Diphosphine Ligand | Aryl Bromide | Phenylboronic Acid | Biphenyl Derivative | Good to Excellent |

| Mizoroki-Heck Reaction | Pd(OAc)₂ / Diphosphine Ligand | Aryl Iodide | n-Butyl Acrylate | Cinnamate Ester Derivative | Good to Excellent |

| Suzuki-Miyaura Coupling | Palladacycle Complex | Electron-rich Aryl Bromide | Phenylboronic Acid | Substituted Biphenyl | High |

| Mizoroki-Heck Reaction | Palladacycle Complex | Electron-deficient Aryl Iodide | Styrene | Substituted Stilbene | High |

Mechanistic Insights into Homogeneous Catalytic Cycles

The catalytic cycle of palladium-diphosphine complexes in cross-coupling reactions, such as the Suzuki and Heck reactions, is a well-studied process. The cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X. The phosphine ligand, in this case, dppo, is coordinated to the palladium center throughout this process, stabilizing the higher oxidation state.

Transmetalation (Suzuki) or Alkene Insertion (Heck):

In the Suzuki reaction, a base activates the organoboron compound, which then transfers its organic group to the palladium(II) complex, displacing the halide and forming an Ar-Pd(II)-Ar' intermediate.

In the Heck reaction, the alkene coordinates to the palladium(II) complex and then inserts into the Palladium-Aryl bond.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The flexible, long-chain nature of this compound allows it to accommodate the geometric changes the palladium complex undergoes during these steps. The ligand's bite angle is known to have a pronounced effect on the rate of reductive elimination, which is often the turnover-limiting step. rsc.org By stabilizing the required intermediates, the dppo ligand plays a critical role in ensuring the efficiency and completion of the catalytic cycle.

Heterogeneous Catalysis

While homogeneous catalysts are highly active and selective, their separation from the product mixture can be difficult and costly. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers a solution to this problem through easy separation and recycling.

Immobilization Techniques for Ligand-Protected Catalysts

To combine the advantages of both catalytic systems, homogeneous dppo-metal complexes can be immobilized onto solid supports. This creates a hybrid catalyst that retains the well-defined active site of the molecular complex while gaining the practical benefits of a heterogeneous system. core.ac.uk

Several techniques exist for immobilization:

Covalent Attachment: The ligand itself can be chemically modified with a functional group that allows it to be covalently bonded to the surface of a solid support, such as silica (B1680970) or a polymer resin.

Adsorption: The intact metal complex can be adsorbed onto the surface of a support material through non-covalent interactions.

Encapsulation: The metal complex can be physically trapped within the pores of a porous material like a zeolite or a metal-organic framework (MOF).

Co-immobilization: In some cases, both the metal-phosphine complex and a necessary co-catalyst, such as an organic base, can be immobilized on the same support surface to enhance reaction efficiency through synergistic effects. researchgate.net

For example, palladium complexes can be supported on silica and have been shown to be highly efficient and recyclable catalysts for C-C coupling reactions. rsc.orgscilit.com The immobilization prevents the deactivation of the catalyst through pathways like dimerization and can allow for reactions to be run in more environmentally friendly solvents. core.ac.uk Hot filtration tests, where the solid catalyst is removed from the reaction mid-course, can confirm that the catalysis is truly heterogeneous, as the reaction stops upon removal of the solid. mdpi.com

Gas-Phase Catalysis Mediated by Supported Nanoclusters

The use of dppo in the stabilization of metal nanoclusters for heterogeneous gas-phase catalysis represents a significant area of research. These supported nanoclusters often exhibit unique catalytic properties due to their high surface-to-volume ratios and quantum size effects. mdpi.comacs.org

The oxidation of carbon monoxide (CO) is a crucial reaction for environmental remediation and has been extensively used as a model reaction to probe the catalytic activity of various materials, including dppo-stabilized gold nanoclusters. d-nb.infobohrium.comnih.gov Research has shown that phosphine-protected Au nanoclusters can serve as effective catalysts for this reaction. d-nb.info For instance, a highly active Au₂₂(this compound)₆ catalyst has been reported, with uncoordinated gold atoms identified as the active sites for the reaction. nih.gov

The catalytic activity of these gold nanoclusters is strongly influenced by the presence and nature of the ligand shell. d-nb.infobohrium.com For the catalytic reaction to occur, it is often necessary to activate the catalyst by partially or fully removing the phosphine ligands to expose the active gold sites. d-nb.infonih.gov This activation is typically achieved through thermal oxidative pretreatment. d-nb.info Studies have demonstrated that the removal of ligands is crucial for creating accessible Au sites on the cluster surface, which significantly enhances the catalytic activity in CO oxidation. d-nb.info The reaction is believed to proceed through either the Langmuir-Hinshelwood (L-H) or Eley-Rideal (E-R) mechanism, with reaction barriers ranging from 0.38 eV to 0.78 eV for some ligand-protected gold clusters. researchgate.netresearchgate.net

The electronic properties of the gold nanoclusters, particularly the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap, play a decisive role in the activation of molecular oxygen, a key step in the CO oxidation process. bohrium.com Smaller gold clusters with a core diameter below 2 nm are particularly effective at binding and activating dioxygen. bohrium.com

The choice of support material is a critical factor that can significantly influence the catalytic performance of dppo-stabilized metal nanoclusters. youtube.com The support can affect the catalyst's activity, selectivity, and stability through various metal-support interactions. youtube.com These interactions can include charge transfer between the metal and the support, which can alter the oxidation state of the metal, and the influence of the support on the structure of the nanoparticle itself. youtube.com

For gold nanoclusters used in CO oxidation, supports like ceria (CeO₂) and titania (TiO₂) have been widely investigated. d-nb.infomdpi.comresearchgate.net Ceria, for example, has been shown to have a strong effect on the catalytic activity of Au₂₅(SR)₁₈ nanoclusters, with the Au₂₅(SR)₁₈/CeO₂ system being significantly more active than when other supports are used. researchgate.net The interface between the gold nanoparticles and the support is often where the active sites are located, and manipulating these interfacial perimeter sites can be a strategy to tune the catalyst's selectivity. youtube.com

Support Effects on Catalytic Activity

| Catalyst System | Support | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Au₂₅(SR)₁₈ | CeO₂ | CO Oxidation | Significantly enhanced catalytic activity compared to other supports. | researchgate.net |

| Gold Nanoparticles | Various Oxides (e.g., TiO₂, SiO₂) | Propene Epoxidation | Support acidity influences product selectivity; inert supports favor propene oxide. | mdpi.comresearchgate.net |

| Gold Nanoclusters | Oxide Surfaces | General | Ligand migration to the support can create new active sites. | tuwien.at |

Ligand Effects on Surface Reactivity in Heterogeneous Systems

The dppo ligand, and phosphine ligands in general, play a crucial role in dictating the surface reactivity of metal nanoclusters in heterogeneous catalysis. d-nb.inforesearchgate.net The ligand shell not only stabilizes the nanocluster against aggregation but also modulates its electronic properties and the accessibility of active sites. d-nb.inforesearchgate.net

In CO oxidation catalyzed by gold nanoclusters, the phosphine ligands must often be at least partially removed to allow reactant molecules to access the catalytically active gold atoms. d-nb.infonih.gov The strength of the gold-phosphine bond and the conditions required for ligand removal are therefore important parameters. In some cases, the decomposition of phosphine ligands can leave residues on the support, which may influence the catalytic activity more than the particle size itself. d-nb.info

The electronic effects of ligands are also significant. The electron-donating nature of phosphine ligands can alter the electron density on the metal center, which in turn affects its ability to bind and activate reactants. researchgate.net Furthermore, the steric bulk of the ligands can influence the regioselectivity of certain reactions by controlling the approach of substrates to the catalytic site. researchgate.net The precise arrangement of ligands on the nanocluster surface can create specific active sites, and understanding these "ligand effects" is key to designing more efficient and selective catalysts. d-nb.infobohrium.com

Atomically Precise Metal Nanoclusters as Heterogeneous Catalysts

The development of atomically precise metal nanoclusters, where the number of metal atoms and ligands is exactly known, has opened new frontiers in understanding heterogeneous catalysis at a fundamental level. acs.orgrsc.orgrsc.orgresearchgate.net These well-defined nanoclusters serve as ideal model systems to establish clear structure-property relationships. mdpi.comresearchgate.net

Dppo has been used in the synthesis of such atomically precise gold nanoclusters. nih.gov These clusters possess molecule-like properties, including discrete electronic energy levels, which are a consequence of quantum confinement effects. acs.orgrsc.org Their unique electronic and geometric structures can lead to high catalytic activity and selectivity. acs.org

For example, atomically precise gold nanoclusters have been shown to be highly active for CO oxidation. researchgate.net The ability to precisely control the size and composition of these nanoclusters allows for a detailed investigation of how these factors influence catalytic performance. acs.org Alloying these clusters with other metals, such as silver, can further tune their catalytic properties, although in the case of CO oxidation by Au₂₅ clusters, silver alloying has been found to decrease the catalytic activity. rsc.org The use of these model catalysts allows for the identification of the exact atomic sites responsible for catalysis, providing invaluable insights for the rational design of next-generation heterogeneous catalysts. mdpi.comresearchgate.net

Electrocatalysis

Beyond heterogeneous gas-phase catalysis, dppo-metal complexes are also finding applications in the burgeoning field of electrocatalysis, particularly for reactions relevant to sustainable energy production.

Hydrogen Evolution Reaction (HER) Catalysis

The electrochemical hydrogen evolution reaction (HER) is a cornerstone of water splitting for hydrogen fuel production. researchgate.netazom.comresearchgate.net While platinum-group metals are the most efficient catalysts for HER, their high cost and scarcity have driven the search for alternatives based on more abundant elements. rsc.org Nickel-based catalysts have emerged as a promising, cost-effective option. researchgate.netmdpi.commdpi.comresearchgate.net

Complexes of nickel with phosphine ligands, including those analogous to dppo, have been investigated as molecular electrocatalysts for HER. researchgate.net These complexes can catalyze the reduction of protons to hydrogen gas. researchgate.net The catalytic mechanism often involves the protonation of the complex, followed by one or more electron transfer steps to generate a metal hydride intermediate, which then releases hydrogen. researchgate.net

The efficiency of these molecular catalysts can be tuned by modifying the ligand structure. researchgate.net For instance, the introduction of hydrophilic groups to the ligand can enhance the catalytic activity in aqueous media. researchgate.net The overpotential required for the reaction and the turnover frequency are key metrics used to evaluate the performance of these electrocatalysts. researchgate.net While still an area of active research, the use of dppo and related phosphine ligands in designing molecular HER catalysts offers a promising avenue for the development of efficient and sustainable hydrogen production technologies. mdpi.comresearchgate.net

Performance of Selected Nickel-Based HER Electrocatalysts

| Catalyst System | Proton Source | Turnover Frequency (s⁻¹) | Overpotential (V) | Reference |

|---|---|---|---|---|

| Nickel complexes with bis(diphenylphosphine)amine ligands | Trifluoroacetic Acid | 2827–5149 | 0.72–0.79 | researchgate.net |

| dppf-supported nickel(II) selenolate complex | Not Specified | 7838 | Not Specified | researchgate.net |

| dppf-supported nickel(II) thiolate analogue | Not Specified | 600 | Not Specified | researchgate.net |

Carbon Dioxide Reduction (CO2R) Catalysis

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and creating sustainable energy cycles. Bimetallic complexes are of particular interest in CO2 reduction catalysis due to the potential for cooperative effects between metal centers, which can facilitate multi-electron redox processes and unique substrate activations. csic.es Natural enzymes like carbon monoxide dehydrogenase (CODH) utilize a nickel-iron bimetallic active site to efficiently convert CO2 to carbon monoxide (CO), inspiring the design of synthetic catalysts. nih.gov

While research into CO2 reduction is extensive, specific studies detailing the application of this compound (dppo) complexes are not widely reported in the primary literature. However, the principles of using diphosphine ligands to create bimetallic catalysts are well-established. These ligands bridge two metal centers, influencing the electronic and structural properties of the resulting complex. The long, flexible octane (B31449) chain of dppo allows for the formation of stable complexes with a range of transition metals, which is a crucial characteristic for catalytic applications.

In a related study, dicopper μ-boryl complexes supported by a dinucleating 1,8-naphthyridine (B1210474) ligand with phosphino (B1201336) side arms demonstrated the catalytic reduction of CO2 to CO. csic.es This highlights the potential of phosphine-ligated bimetallic systems in CO2R. The flexibility of the dppo ligand could allow the two metal centers to adopt geometries favorable for binding and activating the linear CO2 molecule. The phosphine groups act as strong sigma-donors, increasing the electron density at the metal centers and enhancing their nucleophilicity, a key factor in the initial activation of CO2.

Future research could explore the synthesis and catalytic activity of dppo-bridged bimetallic complexes, for instance, of copper or nickel, for CO2 reduction. Key areas of investigation would include the effect of the dppo ligand's bite angle and flexibility on catalytic turnover frequency and product selectivity.

Electrochemical Redox Behavior of Ligand-Metal Systems

The electrochemical properties of transition metal complexes are fundamental to their application in catalysis, particularly for redox-driven processes like CO2 reduction. Cyclic voltammetry (CV) is a powerful technique used to probe the redox behavior of these complexes, providing information on oxidation and reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer. sci-hub.se

For metal complexes containing phosphine ligands such as this compound (dppo), the electrochemical behavior is influenced by both the metal center and the ligand. The dppo ligand itself is not typically electroactive in the potential window of interest for many catalytic applications. However, its coordination to a metal center significantly impacts the metal's redox properties. The electron-donating nature of the phosphine groups increases the electron density on the metal, generally making it easier to oxidize (shifting the oxidation potential to a more negative value) and harder to reduce.

Studies on related diphosphine ligands provide insight into the expected behavior of dppo complexes. For example, the electrochemical properties of platinum(II) complexes with 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been investigated. rsc.org These studies, along with computational density functional theory (DFT) calculations, help to understand the electronic structure and the nature of the molecular orbitals involved in the redox processes. rsc.org

In the context of dppo, the long, flexible C8 alkyl chain allows the ligand to adopt various coordination modes, including chelating to a single metal center or bridging two metal centers. This flexibility can lead to complex electrochemical behavior. The redox potential of a dppo-metal complex can be tuned by changing the metal, its initial oxidation state, and the other ligands present in the coordination sphere.

The table below summarizes hypothetical redox data for a generic M(dppo) complex, illustrating the type of information that would be obtained from cyclic voltammetry studies. This data is illustrative and not based on specific experimental results for a dppo complex.

| Redox Process | Potential (V vs. Fc/Fc+) | Characteristics |

| M(II)/M(I) Reduction | -1.8 | Reversible, one-electron process |

| M(II)/M(III) Oxidation | +0.5 | Irreversible, one-electron process |

This table is for illustrative purposes only.

The stability of the various oxidation states of the metal in a dppo complex is crucial for its role in a catalytic cycle. For a process like CO2 reduction, a catalyst must be able to access and stabilize a reduced state to activate the CO2 molecule. The electrochemical analysis of dppo-metal systems is therefore a critical step in designing and understanding their catalytic function. researchgate.netwur.nl

Research on 1,8 Bis Diphenylphosphino Octane in Metal Nanocluster Chemistry

Synthesis and Structural Characterization of Ligand-Stabilized Gold Nanoclusters

The synthesis of gold nanoclusters stabilized by dppo typically involves the reduction of a gold precursor in the presence of the ligand. beilstein-journals.orgnih.govnih.gov The resulting nanoclusters are often characterized by a range of analytical techniques, including X-ray crystallography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to determine their precise atomic structure. nih.gov

A notable example is the synthesis of a gold nanohydride cluster, [Au₂₂H₄(dppo)₆]²⁺. bohrium.com This cluster features a core of 22 gold atoms and is stabilized by six dppo ligands. bohrium.com The synthesis and characterization of such clusters provide fundamental insights into the role of ligands in directing the assembly and stability of nanomaterials.

A significant breakthrough in the field has been the synthesis and characterization of a gold nanohydride cluster stabilized by dppo, specifically [Au₂₂H₄(dppo)₆]²⁺. bohrium.com In this cluster, the Au₂₂ core is composed of two Au₁₁ units. bohrium.com A remarkable feature is the presence of four hydride (H⁻) atoms that bridge eight gold atoms at the interface between the two Au₁₁ units, which are not coordinated to the phosphine (B1218219) ligands. bohrium.com Each Au₁₁ unit can be conceptualized as a tetravalent superatom that forms four delocalized Au-H-Au bonds. bohrium.com This nanohydride cluster has been observed to release hydrogen over time through various pathways, including H₂ evolution, proton (H⁺) release, and hydride (H⁻) release, highlighting its potential as a model for studying hydrogen-related catalytic reactions on gold surfaces. bohrium.com

Studies have shown that the nature of the substituents on the phosphine centers and the length of the alkyl chain connecting them are critical factors in determining the composition, size, and stability of the synthesized gold clusters. researchgate.net The interplay between the ligand's steric and electronic properties and the gold core's electronic structure dictates the final, most stable configuration. While amorphous structures are often found to be the most stable configurations for gold nanoclusters, crystalline and quasicrystalline isomers with similar energies also exist. unam.mxresearchgate.net

Electronic Properties of 1,8-Bis(diphenylphosphino)octane-Protected Nanoclusters

The electronic properties of dppo-protected gold nanoclusters are significantly influenced by the interactions between the gold core and the stabilizing ligands. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of clusters like Au₂₂[this compound]₆. These studies reveal that the electronic and optical properties of such clusters are distinct from those with different ligand architectures.

A key finding is the occurrence of charge transfer excitations from the inner gold core to the outer dppo ligands, which impacts a significant portion of the UV-visible spectrum. The presence of eight under-coordinated gold atoms on the surface of the Au₂₂ nanocluster, not directly bonded to the ligands, creates potential active sites that can modulate the cluster's charge distribution and catalytic efficiency.

Optical Properties and Photoexcitation Dynamics of Nanoclusters

The optical properties of dppo-stabilized gold nanoclusters are characterized by distinct absorption features in the UV-visible region. Unlike larger plasmonic gold nanoparticles, these small clusters exhibit molecule-like electronic transitions. nih.gov The specific wavelengths of absorption are sensitive to the size and structure of the gold core. nih.gov

Time-dependent density functional theory (TD-DFT) calculations have shown that for the Au₂₂(dppo)₆ nanocluster, charge transfer excitations from the gold core to the dppo ligands are a dominant feature in their optical spectra. This is a notable difference compared to other gold nanoclusters where such transitions may be less prominent. The photoexcitation dynamics of these clusters involve transitions between discrete electronic energy levels, and the relaxation pathways can occur over timescales ranging from sub-picoseconds to microseconds. nih.gov

Catalytic Activity of Intact Ligand-Protected Nanoclusters

Intact ligand-protected gold nanoclusters, including those stabilized by dppo, have shown promise as catalysts in various organic reactions. The presence of the protective ligand shell allows for high stability and selectivity.

A crucial factor for the catalytic activity of these nanoclusters is the presence of coordinatively unsaturated metal sites on their surface. mdpi.comnih.gov In the case of the Au₂₂(dppo)₆ nanocluster, there are eight gold atoms on the surface that are not directly bonded to the phosphine ligands. bohrium.com These exposed gold atoms can act as active sites for catalysis.

The accessibility of these open metal sites has been quantitatively confirmed in similar systems, and they have been shown to be crucial for catalytic performance in reactions like the selective oxidation of alcohols. nih.gov The strategic use of bulky ligands can create steric repulsion, leading to reduced ligand coverage and the formation of these catalytically active, uncoordinated metal sites. nih.gov The development of catalysts with well-defined, atomically precise open metal sites is a key area of research, with the potential to create highly efficient and selective catalytic systems. nih.gov

Ligand Retention and Gas-Phase Catalysis

A significant area of investigation in the application of this compound-stabilized metal nanoclusters is their performance in heterogeneous catalysis, particularly in the gas phase. A key aspect of this research is the concept of ligand retention, which explores the ability of the cluster to maintain its ligand shell during a catalytic process. This is crucial because the ligands play a vital role in stabilizing the nanocluster's structure and influencing its electronic properties.

Detailed Research Findings

A groundbreaking study demonstrated the catalytic activity of intact Au22(this compound)6 nanoclusters for gas-phase CO oxidation without the need for prior ligand removal. acs.org This was a significant finding, as it was previously often assumed that ligands must be removed to expose active metal sites for catalysis. The research highlighted that the unique structure of the Au22(this compound)6 cluster, which possesses eight uncoordinated gold atoms, is key to its catalytic prowess. acs.org

Theoretical calculations using density functional theory (DFT) have corroborated these experimental findings. acs.org These calculations revealed that the under-coordinated gold atoms on the surface of the Au22 cluster, not engaged in bonding with the this compound ligands, can serve as active sites for the chemisorption of both carbon monoxide (CO) and oxygen (O2). acs.org This feature is unique among many organic-protected gold nanoclusters and suggests that the catalytic efficiency and selectivity could be modulated by the charge distribution on these available gold atoms.

The stability of the this compound ligands on the gold cluster surface under catalytic conditions is a critical factor. In situ extended X-ray absorption fine structure (EXAFS) and high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) have been employed to probe the structural integrity of the supported Au22 nanoclusters during catalytic reactions. acs.org These studies confirmed that the clusters remain stable on supports like titanium dioxide (TiO2), cerium dioxide (CeO2), and aluminum oxide (Al2O3) during CO oxidation. acs.org The retention of the diphosphine ligand is advantageous as it prevents the agglomeration of the gold clusters, a common issue that leads to deactivation of catalysts. researchgate.netutm.my

The catalytic activity of the Au22(this compound)6 nanoclusters was found to be dependent on the support material. The trend in activity for CO oxidation was observed to be CeO2 > TiO2 > Al2O3. acs.org The use of isotopically labeled oxygen demonstrated that the reaction primarily follows a redox mechanism, which is consistent with the observed support-dependent activity. acs.org

Collision-induced dissociation (CID) studies in mass spectrometry have also been used to probe the stability of phosphine-protected gold clusters, providing insights into the strength of the gold-phosphine bond and, by extension, ligand retention. nih.gov While not always leading to fragmentation, such studies help in understanding the robustness of the ligand shell. The weaker binding energy of phosphine ligands compared to thiolates is considered advantageous for catalysis, as it can allow for some interaction with reactants without complete ligand dissociation. nih.gov

The following table summarizes the key findings from the gas-phase catalysis studies of Au22(this compound)6 nanoclusters.

| Support Material | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|

| TiO₂ | CO Oxidation | Active for low-temperature CO oxidation with intact ligands. | acs.org |

| CeO₂ | CO Oxidation | Highest catalytic activity among the tested supports. | acs.org |

| Al₂O₃ | CO Oxidation | Showed catalytic activity, but lower than TiO₂ and CeO₂. | acs.org |

Theoretical and Computational Investigations of 1,8 Bis Diphenylphosphino Octane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric characteristics of dppo-containing systems.

DFT calculations are instrumental in elucidating the electronic properties of dppo-ligated complexes and nanoclusters. In phosphine-stabilized gold nanoclusters with Au11 cores, for instance, DFT studies have demonstrated that the gold cores significantly influence the composition of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nanoclusters, which in turn dictates their optical absorption properties. mdpi.com The binding energies, HOMO-LUMO gaps, and absorption spectra have been determined for gold nanoclusters stabilized with various ligands, revealing that the absorption spectra can appear similar regardless of the specific ligand used. mdpi.com

For bimetallic nanoclusters protected by thiolates, the analysis of electronic properties, particularly charge states and HOMO-LUMO energy levels, is crucial for understanding and improving catalytic activities upon doping. mdpi.com In the case of a gold nanohydride cluster, [Au22H4(dppo)6]²⁺, the Au22 core is composed of two Au11 units. The four hydrogen atoms are found to bridge the eight uncoordinated gold atoms at the interface between these units. researchgate.net Each Au11 unit can be conceptualized as a tetravalent superatom that forms four delocalized Au-H-Au bonds. researchgate.net

The electronic properties of Aun clusters supported on TiO2 nanotubes have also been investigated. It was found that the Aun clusters carry a negative charge. mdpi.com The 5d and 6s impurity orbitals of gold lead to a widening of the valence band and a narrowing of the band gap in these systems. mdpi.com

A study of a nanocluster composed of two directly bonded Au11 subunits held together by six dppo ligands revealed that its electronic and optical properties differ significantly from a single Au11-based nanocluster. x-mol.com Charge transfer excitations from the inner metal core to the outer ligands were found to affect a large portion of the UV-visible spectrum. x-mol.com This nanocluster also features eight under-coordinated gold surface atoms not bonded to the ligands, which could serve as potential active sites for catalysis. x-mol.com

Table 1: DFT-Calculated Properties of Selected Dppo-Containing Systems

| System | Key Electronic Feature | Implication |

| Au11(phosphine)n | Gold core dictates HOMO/LUMO composition | Determines optical absorption properties |

| Thiolate-protected bimetallic nanoclusters | Charge states and HOMO-LUMO levels are tunable | Can be modified to enhance catalytic activity |

| [Au22H4(dppo)6]²⁺ | Au11 units act as tetravalent superatoms with delocalized Au-H-Au bonds | Unique bonding and potential for hydrogen-related catalysis |

| Aun/TiO2NTs | Aun clusters are negatively charged, narrowing the band gap | Enhanced visible light response for photocatalysis |

| Au22(dppo)6 | Under-coordinated surface Au atoms | Potential in-situ active sites for catalysis |

This table provides a summary of key findings from DFT studies on the electronic structure of various systems containing dppo or similar phosphine (B1218219) ligands.

DFT calculations are crucial for determining the most stable three-dimensional arrangements of atoms in dppo-containing molecules and for exploring their potential energy surfaces. The geometry of these systems is optimized to find the lowest energy conformation, which corresponds to the most stable structure.

For gold nanoclusters supported on TiO2 nanotubes (Aun/TiO2NTs), DFT has been used to identify the most stable adsorption configurations. mdpi.com These calculations show that a single gold atom preferentially adsorbs on top of a 3-coordinate oxygen atom or a bridging site between two 2-coordinate oxygen atoms on the TiO2 nanotube surface. mdpi.com When an Au8 cluster is adsorbed, it tends to maintain a distorted biplanar configuration. mdpi.com The interaction between the Aun clusters and the nanotube surface is strong enough to cause deformation of the TiO2 nanotube. mdpi.com

In a study of a nanocluster with a core of two directly bonded Au11 subunits stabilized by six dppo ligands, DFT was employed to understand its structure. x-mol.com This work highlights that the gold core of this Au22 nanocluster possesses eight under-coordinated gold atoms on its surface that are not involved in bonding with the dppo ligands. x-mol.com This structural feature is unique among known organic-protected gold nanoclusters. x-mol.com

Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, making it particularly useful for predicting and interpreting optical absorption spectra. cecam.org

TD-DFT calculations have been successfully applied to investigate the electronic and optical properties of a nanocluster composed of two directly bonded Au11 subunits stabilized by six dppo ligands. researchgate.netx-mol.com These calculations revealed that the properties of this Au22 nanocluster are significantly different from those of a single Au11-based nanocluster. researchgate.netx-mol.com A key finding is that charge transfer excitations from the inner metal core to the outer ligands have a major impact on the UV-visible spectrum. researchgate.netx-mol.com This effect is observed for both alkyl and aromatic ligands. researchgate.net

The choice of exchange-correlation functional is critical in TD-DFT calculations. For the Au22(dppo)6 nanocluster, three different functionals were used: the hybrid functional PBE0 and the range-separated hybrids ωB97X and CAM-B3LYP. researchgate.netx-mol.com For N-substituted 1,8-naphthalimides, the B3LYP and PBE0 hybrid functionals with a 6-31+G(d) basis set were selected to calculate excitation energies. researchgate.net The inclusion of solvent effects, using the polarizable continuum model (PCM-TD-DFT), can improve the accuracy of the predicted spectra. researchgate.net

The absorption spectra of gold nanoclusters are also influenced by the adsorption of other molecules. For instance, the adsorption of aromatic thiols can cause a red-shift of the plasmon-like band and the appearance of new excitation bands due to charge-transfer transitions between the thiols and the metal cluster. researchgate.net The orientation of the thiol ligands relative to the cluster surface also plays a role in the resulting excitations. researchgate.net

Table 2: TD-DFT Results for Optical Properties of Dppo-Related Systems

| System | Computational Method | Key Finding |

| Au22(dppo)6 | TD-DFT with PBE0, ωB97X, CAM-B3LYP functionals | Charge transfer from metal core to ligands significantly affects the UV-Vis spectrum. |

| N-substituted 1,8-naphthalimides | TD-B3LYP/6-31+G(d) and PCM-TD-B3LYP/6-31+G(d) | Maximum absorption band is primarily due to a π→π∗ transition from HOMO to LUMO. |

| Au nanocluster with aromatic thiols | TD-DFT | Adsorption of thiols leads to a red-shift in the plasmon-like band and new charge-transfer excitations. |

This table summarizes significant findings from TD-DFT studies on the optical properties of systems related to dppo.

Mechanistic Pathways from First Principles Calculations

First principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are invaluable for mapping out the detailed steps of chemical reactions involving dppo.

A critical aspect of understanding catalytic reactions is the identification and characterization of transition states, which are the highest energy points along a reaction pathway. DFT is a powerful tool for locating these transition states and calculating their energies.

While direct DFT calculations of transition states can be computationally expensive, machine learning models trained on large DFT datasets are emerging as a way to accelerate this process. arxiv.org For example, a graph neural network potential trained on the OC20 dataset has been shown to find transition states with energies very close to those calculated by DFT, but with a significant speedup. arxiv.org This approach has been used to replicate a large reaction network with numerous intermediates and dissociation reactions at a fraction of the computational cost of traditional DFT methods. arxiv.org This allows for a more thorough exploration of the configurational space to improve and accelerate the discovery of new catalysts. arxiv.org

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the interactions at the interface are paramount. DFT calculations can provide detailed insights into these interactions.

For instance, the study of gold nanoclusters supported on materials like TiO2 nanotubes provides a model system for understanding interfacial interactions in heterogeneous catalysis. mdpi.com DFT calculations have shown how the adsorption of gold clusters alters the electronic properties of the TiO2 support and creates potential active sites for catalysis. mdpi.com The charge transfer between the metal nanocluster and the support material, as elucidated by DFT, is a key factor in determining the catalytic activity of the system.

Quantum Chemical Analysis of Bonding and Electronic Configuration

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of bonding and electronic structure in systems containing 1,8-bis(diphenylphosphino)octane (dppo). These computational methods provide a molecular-level understanding that complements experimental findings, offering insights into orbital interactions, charge distribution, and the nature of chemical bonds.

Detailed research into dppo-containing systems, such as complex metal nanoclusters, leverages these theoretical approaches to predict and interpret their properties. For instance, time-dependent density functional theory (TD-DFT) calculations have been instrumental in investigating the electronic and optical properties of gold nanoclusters stabilized by dppo ligands. researchgate.netx-mol.com Such studies often employ a variety of exchange-correlation functionals, including general hybrids like PBE0 and range-separated hybrids like ωB97X and CAM-B3LYP, to ensure the reliability of the computed properties. researchgate.netx-mol.com

A significant finding from these computational analyses is the active role of the dppo ligand in the electronic behavior of its complexes. In one study of a gold nanohydride, [Au22H4(dppo)6]2+, calculations revealed that charge transfer excitations occur from the inner metallic core to the outer dppo ligands. researchgate.netx-mol.com This indicates that the dppo ligand is not merely a passive structural component but participates directly in the electronic transitions that define the material's optical properties. These transitions from the gold core to the ligand were found to influence a major part of the UV-visible spectrum. researchgate.netx-mol.com

Natural Bond Orbital (NBO) analysis is another powerful quantum chemical technique used to interpret complex wavefunctions in terms of intuitive, localized bonding patterns like classical Lewis structures. wikipedia.orgwisc.edu NBO analysis transforms the calculated molecular orbitals into localized one-center (lone pair) and two-center (bond) units. wikipedia.orguni-muenchen.de This method allows for the investigation of donor-acceptor interactions, which are crucial for understanding coordination chemistry. For a dppo-metal complex, NBO analysis can quantify the interaction between the filled lone pair orbitals of the phosphorus atoms (the Lewis donors) and the vacant orbitals of the coordinated metal center (the Lewis acceptor). The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de Weak occupancies in the antibonding orbitals ("non-Lewis" type) signal departures from an idealized Lewis structure, indicating electron delocalization. wikipedia.org

The electronic configuration of these systems is often described in terms of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that relates to the chemical reactivity and electronic excitation energy of a molecule. In the case of the dppo-stabilized gold nanocluster, excitations involving the HOMO and LUMO are affected by the Au→ligand charge transfer transitions. x-mol.com Furthermore, computational studies have highlighted that the charge distribution, which can be modulated by the ligands, is key to the potential catalytic efficiency and selectivity of under-coordinated surface atoms in such nanoclusters. researchgate.netx-mol.com

The following tables summarize the types of data obtained from quantum chemical analyses and specific findings for dppo systems.

Interactive Table 1: Parameters from DFT Analysis of a dppo-Metal Complex Users can sort the table by clicking on the headers.

| Parameter | Type of Information | Significance in Bonding & Electronic Analysis |

|---|---|---|

| P–C Bond Length | Geometric | Provides insight into the strength and nature of the phosphorus-carbon bond within the ligand framework. |

| P–Metal Bond Length | Geometric | Defines the primary coordination interaction distance between the dppo ligand and the metal center. |

| C–P–C Bond Angle | Geometric | Describes the geometry around the phosphorus donor atom, influencing the steric profile of the ligand. |

| HOMO Energy | Electronic | Represents the energy of the outermost electron orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | Electronic | Represents the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Electronic | The energy difference between HOMO and LUMO, which correlates with chemical stability and the energy of the lowest electronic excitation. |

| Natural Atomic Charge | Electronic | Calculated via methods like Natural Population Analysis (NPA), it describes the electron distribution and charge on each atom. wisc.eduresearchgate.net |

| Stabilization Energy (E(2)) | Orbital Interaction | From NBO analysis, this quantifies the strength of donor-acceptor interactions, such as P (lone pair) → Metal (empty orbital). uni-muenchen.de |

Interactive Table 2: Summary of Key Computational Findings for a dppo-Gold Nanocluster System Users can sort the table by clicking on the headers.

| Computational Method | Key Finding | Implication for Bonding and Electronic Configuration | Source |

|---|---|---|---|

| TD-DFT (PBE0, ωB97X, CAM-B3LYP functionals) | Charge transfer excitations occur from the gold core to the dppo ligands. | The dppo ligand is an active electronic component, not just a structural scaffold, participating in the cluster's optical properties. | researchgate.netx-mol.com |

| DFT Geometry Optimization | The Au22 core features eight under-coordinated surface gold atoms not bonded to the dppo ligands. | These sites are potential catalytic centers whose reactivity is influenced by the charge distribution modulated by the ligands. | researchgate.netx-mol.com |

| TD-DFT | Au→ligand transitions affect a significant portion of the UV-visible spectrum and can influence the primary HOMO→LUMO excitation. | The electronic structure and excitation energies are a result of the combined metal-ligand system, with strong coupling between them. | x-mol.com |

Advanced Spectroscopic and Analytical Methodologies in Research on 1,8 Bis Diphenylphosphino Octane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing dppo and its derivatives. It offers detailed information on molecular structure, dynamics, and the solution-state behavior of complexes.

Solution-Phase Structural Dynamics via ¹H and ³¹P NMR

¹H and ³¹P NMR spectroscopy are powerful tools for elucidating the structural dynamics of dppo-containing molecules in solution. copernicus.org The chemical shifts and coupling constants observed in these spectra provide a wealth of information about the conformation and chemical environment of the nuclei.

In ¹H NMR spectra of dppo and its complexes, the signals corresponding to the protons of the octane (B31449) backbone and the phenyl groups on the phosphorus atoms are of particular interest. Changes in the chemical shifts and multiplicities of these signals upon coordination to a metal center can indicate the ligand's binding mode (e.g., chelating vs. bridging) and the geometry of the resulting complex. For instance, the protons of the methylene (B1212753) groups in the octane chain can become diastereotopic upon complexation, leading to more complex splitting patterns. chemicalbook.comchemicalbook.comrsc.org

³¹P NMR is especially informative for studying phosphine (B1218219) ligands. The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. researchgate.net Coordination to a metal center typically results in a significant downfield shift of the ³¹P signal. The magnitude of this shift can provide insights into the nature of the metal-phosphorus bond. Furthermore, the observation of coupling between the phosphorus nuclei and other NMR-active nuclei, such as ¹⁹⁵Pt, can confirm the formation of a complex and provide information about its structure. rsc.org For symmetrical complexes, a single ³¹P resonance is often observed, while inequivalent phosphorus atoms in an asymmetrical complex will give rise to distinct signals. rsc.org

The dynamic behavior of dppo complexes in solution, such as ligand exchange or conformational changes, can also be studied using variable-temperature NMR. copernicus.org Line broadening or the coalescence of signals as a function of temperature can be analyzed to determine the energetic barriers for these processes.

Table 1: Representative ¹H and ³¹P NMR Data for Diphosphine Ligands and Complexes

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Key Observations |

| 1,1-Bis(diphenylphosphino)methane (dppm) | ¹H | Phenyl region: ~7.3-7.5, CH₂: ~2.8 | Signals characteristic of the phenyl and methylene protons. |

| 1,4-Bis(diphenylphosphino)butane (dppb) | ¹H | Phenyl region: ~7.2-7.4, CH₂: ~1.5-2.0 | Broader signals for the butyl bridge protons compared to dppm. |

| [Pt(bpy-H)(dppe-κ²P,P)]⁺ | ³¹P | 44.7, 43.3 | Two distinct phosphorus signals indicating chelation. rsc.org |

| cis-{RuCl₂(PPh₃)₂[4,4'-(X)₂-2,2'-bipy]} | ³¹P | Varies with substituent X | Chemical shifts are sensitive to the electronic nature of the bipyridine ligand. researchgate.net |

This table presents illustrative data. Actual chemical shifts can vary based on solvent and experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY) for Speciation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. ucsb.eduresearchgate.nethuji.ac.il This method is particularly valuable for studying the speciation of dppo complexes in solution, where multiple species might coexist in equilibrium.

The fundamental principle of DOSY involves applying pulsed magnetic field gradients to encode the spatial position of molecules. ufl.eduwilkes.edu Molecules that diffuse more slowly (i.e., larger molecules) will experience a greater signal attenuation than smaller, faster-diffusing molecules. ucsb.edu The result is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. researchgate.nethuji.ac.il

In the context of dppo research, DOSY can be used to:

Identify different species: Distinguish between the free ligand, monomeric complexes, and any larger oligomeric or polymeric structures that may form in solution. researchgate.net

Determine solution stability: Monitor the integrity of a dppo complex over time or under different conditions. The appearance of signals corresponding to the free ligand would indicate complex decomposition.

Estimate molecular size: The diffusion coefficient is related to the hydrodynamic radius of the molecule, providing an estimation of its size. ucsb.edu

The stability afforded by the long octane chain in dppo often leads to the formation of well-defined, single species in solution, which can be confirmed by the observation of a single set of correlated signals in the DOSY spectrum.

Table 2: Application of DOSY in the Analysis of Chemical Mixtures

| Application | Description |

| Chemical Identification | Differentiates NMR signals from a mixture of molecules based on their translational diffusion. ucsb.edu |